N-Benzyl-Boc-DL-alanine
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Overview
Description
N-Benzyl-Boc-DL-alanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of alanine, with a benzyl group attached to the alpha carbon. This compound is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-Boc-DL-alanine typically involves the protection of the amino group of alanine with a Boc group. This can be achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The benzyl group can be introduced via a benzylation reaction using benzyl bromide and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-Boc-DL-alanine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde.
Reduction: The Boc group can be removed under acidic conditions, and the benzyl group can be hydrogenated to remove the protecting group.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while catalytic hydrogenation with palladium on carbon (Pd/C) can remove the benzyl group.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alanine, benzyl-free alanine.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
N-Benzyl-Boc-DL-alanine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: Used in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-Boc-DL-alanine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The benzyl group provides additional stability and can be removed under specific conditions to yield the desired product.
Comparison with Similar Compounds
Similar Compounds
N-Boc-DL-alanine: Similar but lacks the benzyl group.
N-Cbz-DL-alanine: Uses a carbobenzyloxy (Cbz) group instead of Boc.
N-Fmoc-DL-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
N-Benzyl-Boc-DL-alanine is unique due to the presence of both Boc and benzyl groups, providing dual protection and stability. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPVQDUOSMACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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